molecular formula C17H22N6OS2 B6496401 N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide CAS No. 941896-27-1

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6496401
CAS No.: 941896-27-1
M. Wt: 390.5 g/mol
InChI Key: KTVARZAYBPIFFZ-UHFFFAOYSA-N
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Description

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This structure features a unique combination of heterocycles, which often translates into interesting biological activity and chemical behavior. Its applications range from medicinal chemistry to material science, with ongoing research continually uncovering new potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide typically involves a multi-step reaction process. Here’s an outline of a potential synthetic route:

  • Formation of Pyrazolopyrimidine Core

    • Step 1: : Synthesis begins with the condensation of a substituted hydrazine and a beta-ketoester to form a pyrazole ring.

    • Step 2: : The pyrazole intermediate then reacts with a chloroformamidinium salt to form the pyrazolopyrimidine core.

  • Substitution Reaction

    • Step 3: : The pyrazolopyrimidine undergoes nucleophilic substitution with propylamine to introduce the propylamino group at the 4-position.

  • Thioether Formation

    • Step 4: : A thioether is formed by treating the 6-position with methylthiol, facilitated by an appropriate base and solvent system.

  • Alkylation

    • Step 5: : The 2-(thiophen-2-yl)ethyl amine group is introduced via an alkylation reaction, using conditions like heating in a polar aprotic solvent.

  • Amidation

    • Step 6: : Finally, the compound undergoes amidation to attach the 2-(thiophen-2-yl)acetamide moiety, concluding the synthesis.

Industrial Production Methods

Industrial production of this compound would leverage high-yield synthesis methods, optimized reaction conditions, and efficient purification techniques. Processes might employ continuous flow chemistry to enhance throughput and consistency, along with state-of-the-art catalysis to ensure environmental and economic viability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Given the presence of sulfur and nitrogen atoms, the compound can undergo oxidation to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions could target the pyrazolopyrimidine core or the thiophene ring, potentially using agents like lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amino and thioether functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides under conditions like reflux in an appropriate solvent.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Hydrogenated pyrazolopyrimidines.

  • Substitution Products: : Variously substituted pyrazolopyrimidines and derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide serves as a building block for synthesizing more complex molecules, especially in drug discovery and material science.

Biology

Biologically, this compound is investigated for its potential inhibitory effects on specific enzymes or receptors. Its heterocyclic structure suggests applications in enzyme inhibition or as a ligand in biochemical assays.

Medicine

In medicine, this compound could be explored for its therapeutic potential in treating diseases where pyrazolopyrimidines show activity, such as cancer or inflammatory diseases.

Industry

Industrial applications might include its use as an intermediate in the synthesis of agrochemicals, dyes, or specialized materials, where its unique chemical properties are advantageous.

Mechanism of Action

The compound's mechanism of action generally involves interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can trigger or inhibit biological pathways, leading to the observed effects. Detailed studies would elucidate the exact binding sites and conformational changes induced upon binding.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[6-(methylsulfanyl)-4-(ethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide

  • N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(furan-2-yl)acetamide

  • N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(benzothiophen-2-yl)acetamide

Uniqueness

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide stands out due to its specific combination of pyrazolopyrimidine and thiophene moieties, enhancing its potential for diverse interactions with biological targets, and offering a unique chemical reactivity profile for further modifications.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS2/c1-3-6-19-15-13-11-20-23(16(13)22-17(21-15)25-2)8-7-18-14(24)10-12-5-4-9-26-12/h4-5,9,11H,3,6-8,10H2,1-2H3,(H,18,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVARZAYBPIFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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